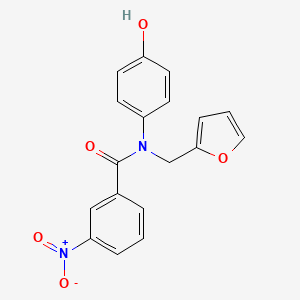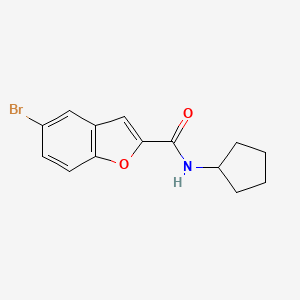
5-bromo-N-cyclopentyl-1-benzofuran-2-carboxamide
Descripción general
Descripción
5-Bromo-N-cyclopentyl-1-benzofuran-2-carboxamide is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound, in particular, features a bromine atom at the 5-position, a cyclopentyl group attached to the nitrogen atom, and a carboxamide group at the 2-position of the benzofuran ring.
Métodos De Preparación
The synthesis of 5-bromo-N-cyclopentyl-1-benzofuran-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination: The starting material, benzofuran, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Amidation: The brominated benzofuran is then subjected to amidation with cyclopentylamine to introduce the cyclopentyl group. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Análisis De Reacciones Químicas
5-Bromo-N-cyclopentyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The benzofuran ring can be oxidized or reduced to form different derivatives. For example, oxidation with strong oxidizing agents like potassium permanganate can yield benzofuran-2-carboxylic acid derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group using palladium catalysts and boronic acids.
Aplicaciones Científicas De Investigación
5-Bromo-N-cyclopentyl-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to other biologically active benzofuran derivatives. It may exhibit anti-inflammatory, anticancer, or antiviral properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions involving benzofuran derivatives.
Material Science: Benzofuran derivatives, including this compound, are explored for their potential use in organic electronics and optoelectronic devices due to their unique electronic properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-cyclopentyl-1-benzofuran-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzofuran core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
5-Bromo-N-cyclopentyl-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives such as:
5-Bromobenzofuran: Lacks the cyclopentyl and carboxamide groups, making it less complex and potentially less biologically active.
N-Cyclopentylbenzofuran-2-carboxamide: Similar structure but without the bromine atom, which may affect its reactivity and biological properties.
Benzofuran-2-carboxamide: The simplest form, lacking both the bromine and cyclopentyl groups, which may result in different chemical and biological behavior.
The unique combination of the bromine atom, cyclopentyl group, and carboxamide functionality in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
5-bromo-N-cyclopentyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c15-10-5-6-12-9(7-10)8-13(18-12)14(17)16-11-3-1-2-4-11/h5-8,11H,1-4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBXMKQEYKPMON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(O2)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49737415 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide](/img/structure/B4241382.png)
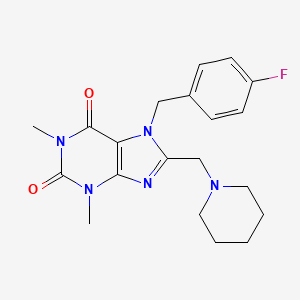
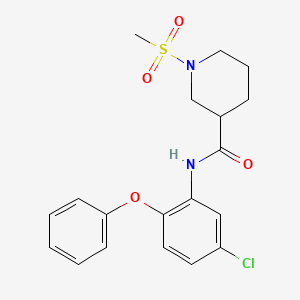
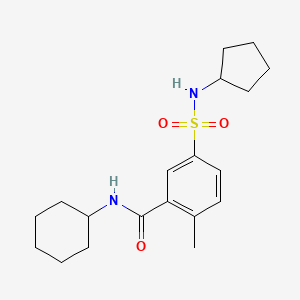
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylalaninamide](/img/structure/B4241415.png)
![5-[(2-Ethylphenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B4241426.png)
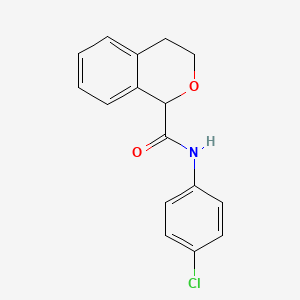

![5-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B4241440.png)
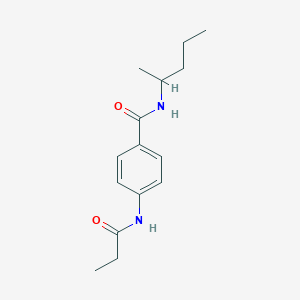
![3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-4-methylbenzoic acid](/img/structure/B4241448.png)
![ethyl N-[4-(4-ethylpiperazin-1-yl)sulfonylphenyl]carbamate](/img/structure/B4241449.png)
